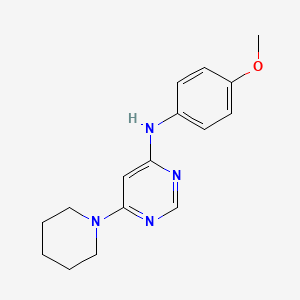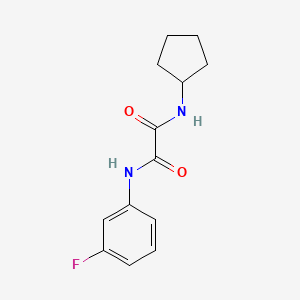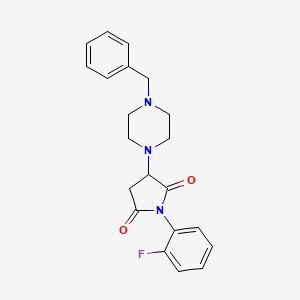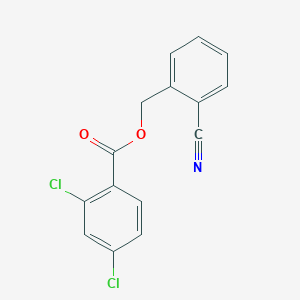
N-(4-methoxyphenyl)-6-(1-piperidinyl)-4-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-6-(1-piperidinyl)-4-pyrimidinamine, commonly known as MP-10, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic properties. MP-10 belongs to the class of pyrimidine-based compounds and has been found to exhibit promising results in various studies, making it a subject of interest for many researchers.
Mecanismo De Acción
The mechanism of action of MP-10 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. MP-10 has been found to inhibit the activity of protein kinase C, which plays a crucial role in cell growth and division. It has also been found to inhibit the activity of the serotonin transporter, which is involved in the regulation of mood and emotions.
Biochemical and Physiological Effects
MP-10 has been found to have several biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as serotonin and norepinephrine, which are involved in the regulation of mood and emotions. MP-10 has also been found to inhibit the activity of certain enzymes and proteins, which can lead to the inhibition of cell growth and division.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of MP-10 is its potential therapeutic properties. It has been found to exhibit antitumor, antiviral, and antidepressant effects, making it a promising candidate for the development of new drugs. However, one of the limitations of MP-10 is its complex synthesis process, which can make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for the research on MP-10. One of the areas of interest is the development of new drugs based on the chemical structure of MP-10. Another area of interest is the study of the mechanism of action of MP-10, which can help in the development of new drugs that target specific enzymes and proteins. Additionally, the potential use of MP-10 in the treatment of various types of cancers and viral infections is also an area of interest for future research.
Métodos De Síntesis
The synthesis of MP-10 involves a series of chemical reactions that are carried out in a laboratory setting. The process involves the reaction of 4-methoxyphenylhydrazine with 2-chloro-6-(1-piperidinyl)pyrimidine, followed by the addition of sodium hydroxide and heating. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
MP-10 has been extensively studied for its potential therapeutic properties. It has been found to exhibit antitumor, antiviral, and antidepressant effects, making it a promising candidate for the development of new drugs. Several studies have reported that MP-10 inhibits the proliferation of cancer cells and induces apoptosis, making it a potential treatment for various types of cancers.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-6-piperidin-1-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-21-14-7-5-13(6-8-14)19-15-11-16(18-12-17-15)20-9-3-2-4-10-20/h5-8,11-12H,2-4,9-10H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDKSARDEQXUHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=NC=N2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine](/img/structure/B5064553.png)

![1-[(4-chlorobenzyl)sulfonyl]-3-(4-chlorophenoxy)-2-propanol](/img/structure/B5064560.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-1-isopropyl-1H-pyrazole-4-carboxamide](/img/structure/B5064562.png)
![ethyl 4-(cyclopropylmethyl)-1-[(3'-fluoro-3-biphenylyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5064564.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]cyclobutanecarboxamide](/img/structure/B5064565.png)

![1-(1,3-benzodioxol-4-ylmethyl)-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5064576.png)
![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5064582.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5064588.png)
![(3R*,4R*)-1-[(5-ethyl-2-furyl)methyl]-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5064605.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5064606.png)
![5-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B5064619.png)